molecular formula C14H21NO B1594323 Zylofuramine CAS No. 3563-92-6

Zylofuramine

Cat. No. B1594323
CAS RN: 3563-92-6
M. Wt: 219.32 g/mol
InChI Key: DOFCLOLKFGSRTG-ZIAGYGMSSA-N
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Description

Molecular Structure Analysis

Zylofuramine has a molecular formula of C14H21NO . Its average mass is 219.323 Da and its monoisotopic mass is 219.162308 Da . The chemical structure of Zylofuramine has a similarity to other N-ethyl substituted stimulant drugs such as ethylamphetamine .


Physical And Chemical Properties Analysis

Zylofuramine has a molecular formula of C14H21NO . Its average mass is 219.323 Da and its monoisotopic mass is 219.162308 Da .

Scientific Research Applications

1. Cardiovascular Applications

Zofenopril, a compound with similarities to Zylofuramine, has been extensively studied for its applications in cardiovascular health. Research indicates its effectiveness in treating myocardial infarction and heart failure. The SMILE studies highlighted the efficacy of Zofenopril in reducing mortality and morbidity in patients post-myocardial infarction, especially when combined with acetyl salicylic acid, showcasing its significant role in cardiovascular therapy (Borghi et al., 2018). Similarly, long-term clinical experience with Zofenopril has underlined its importance in managing coronary artery disease and myocardial infarction (Borghi, Bacchelli, & degli Esposti, 2012).

2. Cancer Therapy

Zoledronate (Zol), another analog, has been repurposed for cancer therapy. Its reformulation using nanotechnology has shown increased efficacy against cancer cells, especially in treating bone metastasis. The study demonstrated the potential of Zol in directly inhibiting tumor growth and angiogenesis, indicating its promising application in cancer therapy (Au et al., 2016).

3. Anti-Influenza Activity

Compounds like laninamivir and zanamivir, which are structurally related to Zylofuramine, have shown significant anti-influenza activity. Their efficacy in reducing symptoms and hastening recovery in pediatric patients with influenza is notable, making them valuable in treating viral infections (Katsumi et al., 2012).

4. Epilepsy Treatment

ZX008 (Fenfluramine Hydrochloride Oral Solution) has been explored for its efficacy in treating Dravet Syndrome, a form of epilepsy. Long-term studies have shown its safety and effectiveness in reducing seizure frequency, highlighting its potential as an adjunctive antiepileptic drug (Sullivan et al., 2020).

5. Rheumatoid Arthritis

The Zushima tablet (ZT), utilized in traditional Chinese medicine for treating rheumatoid arthritis, has shown effectiveness in altering metabolic pathways and gut microbiota composition in arthritis models. This suggests its potential in managing autoimmune conditions like RA (Shan et al., 2018).

6. Nanotechnology in Drug Delivery

Studies on ZIF-8 NMOFs, related to the chemical family of Zylofuramine, have shown their effectiveness as "smart" carriers for controlled drug release. This application is significant in creating targeted therapies for conditions like diabetes and macular diseases, indicating thepotential of using similar compounds in advanced drug delivery systems (Chen et al., 2018).

7. Cardiopathy and Serotonin Receptors

Research on the role of serotonin 5-HT(2B) receptors in cardiopathy, particularly related to drugs like fenfluramine, a compound analogous to Zylofuramine, suggests the importance of these receptors in valvular heart disease. This study provides insights into the potential cardioprotective roles of similar compounds (Fitzgerald et al., 2000).

8. Metabolic Effects

The use of Zylofuramine-related compounds in metabolic studies, such as the evaluation of the effects of food on the pharmacokinetics of ZX008, underscores their significance in understanding drug-nutrient interactions and optimizing drug administration in various metabolic conditions (Gammaitoni, Smith, & Boyd, 2018).

properties

IUPAC Name

(1R)-N-ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12/h3-5,7-8,13-15H,2,6,9-11H2,1H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFCLOLKFGSRTG-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC1=CC=CC=C1)C2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H](CC1=CC=CC=C1)[C@H]2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20912313
Record name D-Threo-alpha-Benzyl-N-ethyltetrahydrofurfurylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zylofuramine

CAS RN

3563-92-6
Record name 2-Furanmethanamine, N-ethyltetrahydro-α-(phenylmethyl)-, [R-(R*,R*)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3563-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zylofuramine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Threo-alpha-Benzyl-N-ethyltetrahydrofurfurylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZYLOFURAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N66VC535R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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